Penbutolol sulfate

説明

A nonselective beta-blocker used as an antihypertensive and an antianginal agent.

作用機序

Target of Action

Penbutolol sulfate is a non-selective beta-blocker that binds to both beta-1 and beta-2 adrenergic receptors . These receptors are primarily found in the heart and kidneys . Additionally, Penbutolol also demonstrates high binding affinity to the 5-hydroxytryptamine receptor 1A .

Mode of Action

Penbutolol acts as a partial agonist at beta adrenergic receptors . When beta-1 receptors are activated by catecholamines, they stimulate a coupled G protein that leads to the conversion of adenosine triphosphate (ATP) to cyclic adenosine monophosphate (cAMP) .

Biochemical Pathways

The increase in cAMP leads to activation of protein kinase A (PKA) . PKA alters the movement of calcium ions in heart muscle and increases the heart rate . This is part of the adrenergic signaling in cardiomyocytes, calcium signaling pathway, and neuroactive ligand-receptor interaction .

Pharmacokinetics

Penbutolol is rapidly absorbed from the gastrointestinal tract and has a bioavailability over 90% . It has a half-life of five hours , indicating its presence in the body for a considerable duration after administration.

Result of Action

The action of Penbutolol results in a decrease in heart rate and cardiac output, which in turn lowers arterial blood pressure . Beta blockers like Penbutolol also decrease renin levels, leading to less water being reabsorbed by the kidneys and therefore a lower blood volume and blood pressure .

生化学分析

Biochemical Properties

Penbutolol sulfate interacts with β1 and β2 adrenergic receptors . When these receptors are activated by catecholamines, they stimulate a coupled G protein that leads to the conversion of adenosine triphosphate (ATP) to cyclic adenosine monophosphate (cAMP) . This compound blocks this activation, decreasing heart rate and lowering blood pressure .

Cellular Effects

This compound influences cell function by decreasing the heart rate and cardiac output, which results in lower arterial blood pressure . It also decreases renin levels, leading to less water being reabsorbed by the kidneys and therefore a lower blood volume and blood pressure .

Molecular Mechanism

This compound exerts its effects at the molecular level by blocking the activation of β1 adrenergic receptors by catecholamines . This leads to a decrease in the conversion of ATP to cAMP, which in turn reduces the heart rate and lowers blood pressure .

Metabolic Pathways

This compound is metabolized in the liver by hydroxylation and glucuroconjugation, forming a glucuronide metabolite and a semi-active 4-hydroxy metabolite .

生物活性

Penbutolol sulfate, a non-selective beta-adrenergic antagonist, is primarily used in the management of hypertension. This compound exhibits a unique mechanism of action and biological activity that has garnered significant attention in pharmacological research. This article explores the biological activity of this compound, including its pharmacodynamics, case studies, and relevant research findings.

Penbutolol acts on both beta-1 and beta-2 adrenergic receptors, which allows it to exert effects on the cardiovascular system and other physiological processes. The key mechanisms include:

- Beta-Adrenergic Receptor Antagonism : Penbutolol blocks the activation of β1 adrenergic receptors in the heart and kidneys, leading to decreased heart rate and blood pressure. This is achieved by inhibiting the conversion of ATP to cyclic AMP (cAMP), which is crucial for calcium ion movement in cardiac muscle cells .

- Partial Agonist Activity : Unlike some beta-blockers, penbutolol exhibits partial agonist properties at beta receptors. This characteristic can help prevent excessive bradycardia while still providing antihypertensive effects .

- Serotonin Receptor Interaction : Penbutolol also binds to serotonin receptors (5-HT1A and 5-HT1B), suggesting potential implications in mood regulation and antidepressant therapies .

Pharmacokinetics

Penbutolol is rapidly absorbed following oral administration, with peak plasma concentrations occurring between 2 to 3 hours post-dose. The elimination half-life is approximately 5 hours in healthy individuals, with about 80% to 98% of the drug bound to plasma proteins .

Table 1: Pharmacokinetic Properties of Penbutolol

| Property | Value |

|---|---|

| Absorption | >90% |

| Peak Plasma Concentration | 2-3 hours |

| Elimination Half-Life | ~5 hours |

| Protein Binding | 80%-98% |

Clinical Studies

Several clinical studies have evaluated the efficacy and safety of this compound:

- Efficacy in Hypertension : A study demonstrated that oral doses of penbutolol (10–40 mg) effectively reduced systolic and diastolic blood pressure in hypertensive patients, with maximum effects observed within two weeks of treatment initiation .

- Exercise-Induced Tachycardia : Research indicated a linear correlation between plasma concentrations of penbutolol and its pharmacodynamic effects on exercise-induced tachycardia, suggesting that its beta-blocking capabilities are directly related to drug levels in circulation .

Case Studies

-

Case Study on Exercise Tolerance :

A clinical trial involving healthy volunteers showed that penbutolol significantly reduced exercise-induced heart rate increases compared to placebo. The study concluded that penbutolol's mechanism effectively mitigates tachycardia during physical exertion . -

Transdermal Delivery Study :

An innovative study explored the use of iontophoresis for enhanced transdermal delivery of this compound. Results indicated promising potential for non-invasive administration routes, which could improve patient compliance and therapeutic outcomes .

Safety Profile

While generally well-tolerated, this compound is contraindicated in patients with certain conditions such as bronchial asthma and severe bradycardia due to its beta-blocking effects. Adverse reactions may include fatigue, dizziness, and gastrointestinal disturbances .

科学的研究の応用

Hypertension Management

Mechanism of Action

Penbutolol sulfate works by blocking beta-1 and beta-2 adrenergic receptors, which leads to a decrease in heart rate and cardiac output, ultimately lowering blood pressure. It also exhibits intrinsic sympathomimetic activity, meaning it can partially stimulate beta receptors while blocking them, which may help mitigate some side effects associated with traditional beta-blockers .

Clinical Efficacy

Clinical studies have demonstrated that this compound effectively reduces blood pressure in hypertensive patients. In a double-blind trial comparing penbutolol to propranolol, significant reductions in heart rates were observed, confirming its efficacy as an antihypertensive agent . The drug is typically administered in doses ranging from 10 mg to 40 mg daily, with a peak plasma concentration occurring between 2 to 3 hours post-administration .

Cardiovascular Applications

Heart Rate Management

Penbutolol is particularly beneficial for patients experiencing exercise-induced tachycardia. Studies indicate that even low doses can significantly reduce heart rates during physical exertion, providing a therapeutic advantage for those with exercise-related cardiac issues .

Postoperative Care

In postoperative settings, especially after cardiac surgery, penbutolol may be utilized to manage heart rate and blood pressure effectively. Its ability to maintain stable hemodynamics makes it a suitable choice for patients recovering from major surgical procedures .

Potential Use in Depression Treatment

Recent investigations into the serotonergic properties of penbutolol suggest its potential role in antidepressant therapy. The drug has shown high binding affinity to the 5-hydroxytryptamine receptor 1A, indicating possible antidepressant effects. This area remains largely experimental but opens avenues for future research into its use beyond cardiovascular applications .

Pharmacokinetics and Formulation Development

Sustained Release Formulations

Research efforts have focused on developing sustained-release formulations of this compound to enhance its therapeutic efficacy and patient compliance. Studies have shown that modified-release systems can provide prolonged plasma concentrations, thereby reducing the frequency of dosing while maintaining effective blood pressure control .

Bioavailability and Elimination

this compound is rapidly absorbed with an average elimination half-life of approximately 5 hours. However, metabolites such as conjugated penbutolol have longer half-lives, especially in patients with renal insufficiency, necessitating careful monitoring during treatment .

Side Effects and Contraindications

While penbutolol is generally well-tolerated, potential side effects include dizziness, fatigue, and gastrointestinal disturbances such as nausea and diarrhea . It is contraindicated in patients with certain conditions like asthma or severe bradycardia due to its non-selective nature.

Summary Table of Key Applications

| Application Area | Details |

|---|---|

| Hypertension Management | Effective in lowering blood pressure; dosages typically range from 10 mg to 40 mg daily |

| Cardiovascular Applications | Reduces exercise-induced tachycardia; used in postoperative care for stable hemodynamics |

| Potential Antidepressant Use | Investigated for serotonergic activity; may offer benefits in depression treatment |

| Sustained Release Formulations | Development of modified-release systems for improved patient compliance |

| Side Effects | Common side effects include dizziness and gastrointestinal issues; contraindicated in specific conditions |

特性

Key on ui mechanism of action |

Penbutolol acts on the β1 adrenergic receptors in both the heart and the kidney. When β1 receptors are activated by catecholamines, they stimulate a coupled G protein that leads to the conversion of adenosine triphosphate (ATP) to cyclic adenosine monophosphate (cAMP). The increase in cAMP leads to activation of protein kinase A (PKA), which alters the movement of calcium ions in heart muscle and increases the heart rate. Penbutolol blocks the catecholamine activation of β1 adrenergic receptors and decreases heart rate, which lowers blood pressure. |

|---|---|

CAS番号 |

38363-32-5 |

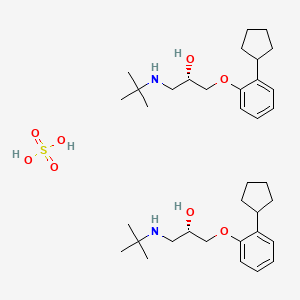

分子式 |

C18H31NO6S |

分子量 |

389.5 g/mol |

IUPAC名 |

(2S)-1-(tert-butylamino)-3-(2-cyclopentylphenoxy)propan-2-ol;sulfuric acid |

InChI |

InChI=1S/C18H29NO2.H2O4S/c1-18(2,3)19-12-15(20)13-21-17-11-7-6-10-16(17)14-8-4-5-9-14;1-5(2,3)4/h6-7,10-11,14-15,19-20H,4-5,8-9,12-13H2,1-3H3;(H2,1,2,3,4)/t15-;/m0./s1 |

InChIキー |

KTXVDQNRHZQBOR-RSAXXLAASA-N |

SMILES |

CC(C)(C)NCC(COC1=CC=CC=C1C2CCCC2)O.CC(C)(C)NCC(COC1=CC=CC=C1C2CCCC2)O.OS(=O)(=O)O |

異性体SMILES |

CC(C)(C)NC[C@@H](COC1=CC=CC=C1C2CCCC2)O.OS(=O)(=O)O |

正規SMILES |

CC(C)(C)NCC(COC1=CC=CC=C1C2CCCC2)O.OS(=O)(=O)O |

外観 |

Solid powder |

Key on ui other cas no. |

38363-32-5 |

物理的記述 |

Solid |

純度 |

>98% (or refer to the Certificate of Analysis) |

関連するCAS |

36507-48-9 (Parent) |

賞味期限 |

>2 years if stored properly |

溶解性 |

2.12e-02 g/L |

保存方法 |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

同義語 |

Betapressin Hoe 893d Hoe-893d Hoe893d Penbutolol Penbutolol Sulfate Penbutolol Sulfate (2:1) Sulfate, Penbutolol |

製品の起源 |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: How does penbutolol sulfate interact with its target and what are the downstream effects?

A1: this compound is a β-adrenoceptor antagonist, meaning it blocks the action of adrenaline and noradrenaline at the β-adrenergic receptors. [] While it exhibits non-selective antagonism, meaning it blocks both β1 and β2 receptors, it displays a slight preference for β1 receptors. [] This blockade reduces heart rate and contractility, leading to decreased cardiac output and lowered blood pressure.

Q2: What is the structure of this compound, including its molecular formula and weight?

A2: While the provided abstracts do not offer specific spectroscopic data, the chemical structure of this compound can be found through database searches. Its molecular formula is C18H29NO3 · H2SO4, and its molecular weight is 399.5 g/mol. []

Q3: What is known about the material compatibility of this compound?

A3: Research suggests potential interactions between this compound and certain excipients. Differential Scanning Calorimetry studies indicated interactions with lactose. [] This highlights the importance of carefully selecting excipients during drug formulation to ensure stability and prevent undesirable interactions.

Q4: Are there effective analytical methods for quantifying this compound?

A4: Yes, several analytical methods have been developed. A reverse-phase high-performance liquid chromatography (RP-HPLC) method allows simultaneous estimation of this compound and hydrochlorothiazide in tablets. [] This method employs a C18 column, a specific mobile phase, and UV detection. Additionally, an ion-selective PVC membrane electrode was developed for this compound determination. [] This electrochemical method relies on ion-pair complex formation and provides a sensitive way to quantify the drug in various matrices.

Q5: What is the transdermal permeability of this compound and can it be enhanced?

A5: this compound exhibits low transdermal permeability. [, ] Research has explored various enhancement techniques, including low-frequency sonophoresis, chemical penetration enhancers like ethanol, limonene, and isopropyl myristate, and iontophoresis. [, ] While some of these methods showed modest increases in transdermal flux, further optimization is needed to achieve significant enhancement. [, ]

Q6: What are the pharmacokinetic properties of this compound?

A6: While specific ADME data isn't provided in the abstracts, a human pharmacokinetic study is mentioned in the context of analytical method development for penbutolol and its major metabolite, including their glucuronides. [] This suggests that the drug undergoes metabolism, likely involving glucuronidation, and that its pharmacokinetic properties have been investigated.

Q7: Has this compound been investigated for transdermal delivery?

A7: Yes, researchers have explored transdermal delivery of this compound due to its low oral bioavailability. Studies utilizing iontophoresis demonstrated significant enhancement in transcutaneous flux compared to passive diffusion. [] This finding highlights the potential for iontophoresis as a non-invasive method for delivering this compound.

Q8: Are there any known safety concerns regarding this compound?

A8: A case report documented a severe reaction in a young woman following a single dose of this compound, involving hypotension, metabolic acidosis, and respiratory failure. [] While such extreme reactions appear rare, this case emphasizes the importance of careful patient monitoring and highlights the potential for serious adverse effects.

Q9: What is the current regulatory status of this compound?

A9: The FDA has issued draft guidance on this compound, indicating their current thinking on the drug. [] While this guidance doesn't establish any new rights or bind the FDA, it reflects their perspective on the drug's development and regulation.

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。